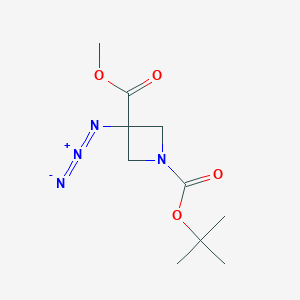
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate
Description
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate is a versatile chemical compound used in various scientific research fields. Its unique structural properties make it valuable in drug synthesis, material science, and catalysis.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-9(2,3)18-8(16)14-5-10(6-14,12-13-11)7(15)17-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOOKNYFRSDTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate involves several steps. Typically, the synthetic route includes the protection of functional groups, azidation, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles.
Esterification: The compound can undergo esterification reactions to form different esters.
The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in material science for the development of new materials and in catalysis for various industrial processes.
Mechanism of Action
The mechanism by which 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including drug development and material science.
Comparison with Similar Compounds
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-O-Tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate: Lacks the azido group, making it less versatile in click chemistry applications.
1-O-Tert-butyl 3-azidoazetidine-1,3-dicarboxylate: Lacks the methyl group, which may affect its reactivity and applications.
3-O-methyl 3-azidoazetidine-1,3-dicarboxylate: Lacks the tert-butyl group, which may influence its stability and solubility.
These comparisons highlight the uniqueness of this compound in terms of its structural properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


